![molecular formula C17H29ClN2OS B2428068 1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(3,5-dimethylthiophen-2-yl)ethanone;hydrochloride CAS No. 2418714-87-9](/img/structure/B2428068.png)
1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(3,5-dimethylthiophen-2-yl)ethanone;hydrochloride
カタログ番号 B2428068
CAS番号:
2418714-87-9
分子量: 344.94
InChIキー: ODTPWGBLEHDICT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The presence of the 3,5-dimethylthiophen-2-yl group suggests potential for interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a 3-methylpiperidine ring attached to a 3,5-dimethylthiophene ring via a propylamine linker . The exact 3D conformation would depend on the specific stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the amine group, the piperidine ring, and the thiophene ring . Each of these functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar amine group could enhance water solubility, while the presence of the two aromatic rings could enhance lipid solubility .科学的研究の応用
Amine Exchange and Ring-Opening Reactions
- Study: "Amine Exchange and Unexpected Ring‐Opening Reactions of Pyranone Derivatives" by Sottofattori et al., 2002.
- Research Focus: This study focuses on the synthesis of compounds like 3-[(3-Aminopropyl)amino]-1-oxo-1H-naphtho[2,1-b]pyran-2-carbaldehyde, exploring nucleophilic substitution reactions and ring-opening reactions for the creation of potential oligonucleotide stabilization agents.
Novel Oligonucleotide Stabilization Agents
- Study: "Reaction of 1-Acyl- and Aroyl-2-hydroxy-3,3-dimethylindolines with Arylamines" by Harano et al., 2007.
- Research Focus: This paper discusses the formation of dihydroindolo[1,2-c]quinazoline derivatives from reactions involving similar compounds, contributing to the understanding of the behavior of such compounds in chemical syntheses.
Heterocyclization in Drug Synthesis
- Study: "Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal" by Moskvina et al., 2015.
- Research Focus: The study showcases the heterocyclization process involving similar compounds, demonstrating their utility in the synthesis of isoflavones and other heterocycles, key in pharmaceutical applications.
Antimicrobial Activity Studies
- Study: "Synthesis and Antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone" by Wanjari, 2020.
- Research Focus: This research explores the synthesis and antimicrobial properties of similar compounds, emphasizing their potential applications in medicinal and drug research.
Novel Mannich Base Derivatives Synthesis
- Study: "Synthesis, spectroscopy characterization and biological activities of some novel 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl) propylidene semicarbazone Mannich base derivatives" by Gopi & Dhanaraju, 2018.
- Research Focus: The study discusses synthesizing novel Mannich base derivatives with anti-diabetic and anti-inflammatory activities, showcasing the diverse applications of similar compounds in medical research.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-(3-aminopropyl)-3-methylpiperidin-1-yl]-2-(3,5-dimethylthiophen-2-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2OS.ClH/c1-12-6-5-9-19(15(12)7-4-8-18)17(20)11-16-13(2)10-14(3)21-16;/h10,12,15H,4-9,11,18H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTPWGBLEHDICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CCCN)C(=O)CC2=C(C=C(S2)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

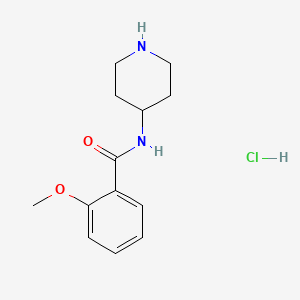
![2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2427987.png)
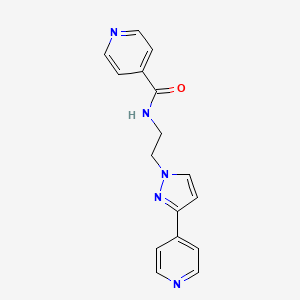
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2427991.png)
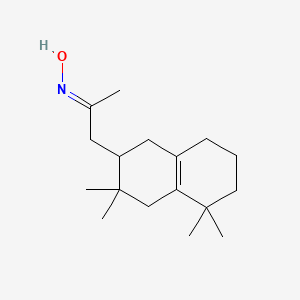
![[2-chloro-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2427993.png)

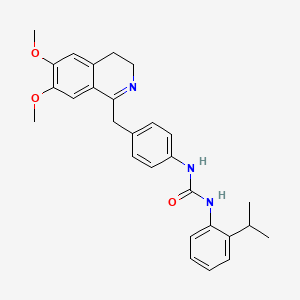
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2427997.png)
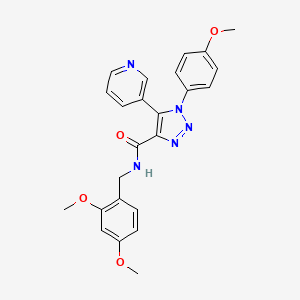
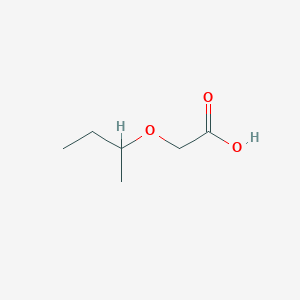
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2428000.png)

